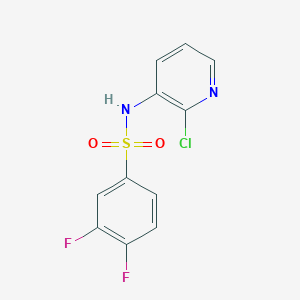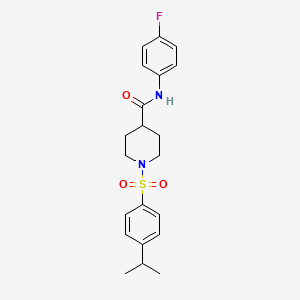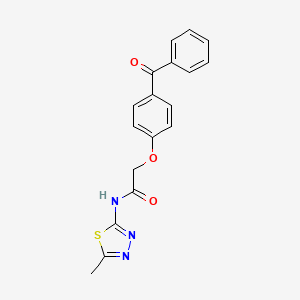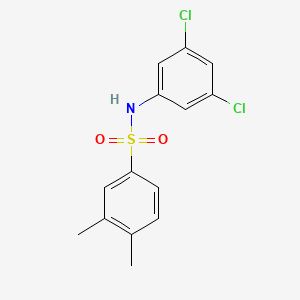
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to target a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 involves the inhibition of a specific enzyme, which is involved in the regulation of cell growth and survival. This enzyme, known as PARP-1, plays a critical role in repairing damaged DNA. By inhibiting this enzyme, N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 prevents cancer cells from repairing their DNA, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to reduce oxidative stress, which is a key factor in the development of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 in lab experiments is its specificity. Because it targets a specific enzyme, it can be used to study the role of that enzyme in various biological processes. However, one of the limitations of using N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 is its potential toxicity. Like many small molecule inhibitors, it can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1. One area of research is the development of more potent and selective inhibitors of PARP-1. Another area of research is the use of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, there is potential for the use of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 in the treatment of other diseases, such as neurodegenerative diseases or autoimmune disorders.
Conclusion
In conclusion, N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide, or N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1, is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity and ability to target a specific enzyme make it a valuable tool for studying various biological processes, particularly in the area of cancer research. While there are limitations to its use, there are also many future directions for its study and potential applications in the treatment of various diseases.
合成法
The synthesis of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with 3,4-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Compound 1 has been studied extensively for its potential therapeutic applications, particularly in the area of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in these cells.
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-10(2-1-5-15-11)16-19(17,18)7-3-4-8(13)9(14)6-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRNNLKZTDYDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)



![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)



![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)
![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)